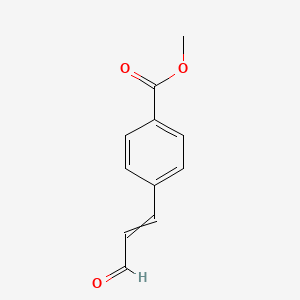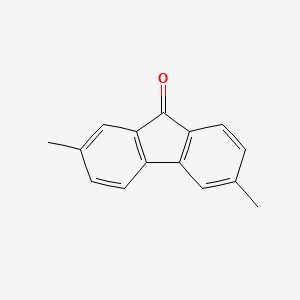
2,6-Dimethyl-9H-fluoren-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-9H-fluoren-9-one is an organic compound with the molecular formula C15H12O. It is a derivative of fluorenone, characterized by the presence of two methyl groups at the 2 and 6 positions on the fluorenone core. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications.
作用机制
Target of Action
This compound is a derivative of fluorenone , which is a class of organic compounds known for their wide range of applications in the field of organic synthesis
Mode of Action
Fluorenones, in general, are known to be involved in various chemical reactions, such as aerobic oxidation . The specific interactions of 2,6-Dimethyl-9H-fluoren-9-one with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Fluorenones, including this compound, are used as starting materials for the synthesis of polyhalogenated dibenzochrysenes and geodesic hydrocarbons . The downstream effects of these pathways are diverse and depend on the specific reactions involved.
生化分析
Biochemical Properties
2,6-Dimethyl-9H-fluoren-9-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved . Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can affect gene expression and cellular metabolism . Studies have shown that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, its interaction with cytochrome P450 enzymes can lead to either the inhibition or enhancement of their catalytic functions . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate metabolic pathways beneficially . At higher doses, it can induce toxic effects, including liver damage and oxidative stress . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells, where it accumulates in specific cellular compartments . This localization is crucial for its biological activity, as it allows this compound to interact with its target molecules effectively .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity. The compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, it can be found in the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression .
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,6-dimethylfluorene with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized for high yield and purity, with continuous monitoring and control of reaction parameters. The product is then purified through recrystallization or distillation to achieve the desired quality.
化学反应分析
Types of Reactions
2,6-Dimethyl-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert it to 2,6-dimethylfluorene.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the fluorenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of fluorenone derivatives with additional oxygen-containing functional groups.
Reduction: Conversion to 2,6-dimethylfluorene.
Substitution: Introduction of halogen or nitro groups at specific positions on the fluorenone core.
科学研究应用
2,6-Dimethyl-9H-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and functional polymers.
相似化合物的比较
Similar Compounds
9H-Fluoren-9-one: The parent compound without methyl substitutions.
2,7-Dimethyl-9H-fluoren-9-one: Another dimethyl-substituted fluorenone with methyl groups at different positions.
2,4,5,7-Tetranitrofluorenone: A highly nitrated derivative with distinct chemical properties.
Uniqueness
2,6-Dimethyl-9H-fluoren-9-one is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of methyl groups at the 2 and 6 positions can affect the compound’s electronic properties and steric hindrance, making it distinct from other fluorenone derivatives.
属性
IUPAC Name |
2,6-dimethylfluoren-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-9-4-6-12-13(7-9)11-5-3-10(2)8-14(11)15(12)16/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNMONPUVKTIEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2=O)C=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1396490.png)
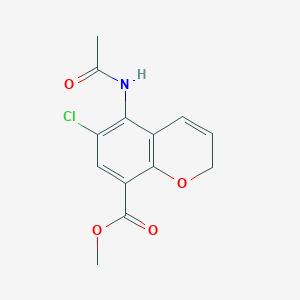
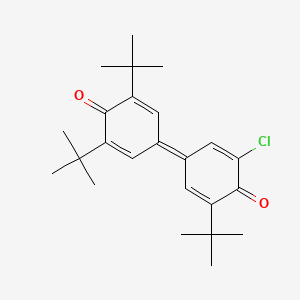
![Spiro[3.5]nonane-7-carboxylic acid](/img/structure/B1396497.png)
![(4S)-N~2~-(tert-Butoxycarbonyl)-N-methoxy-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-N,5-dimethyl-L-norleucinamide](/img/structure/B1396500.png)
![tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B1396501.png)
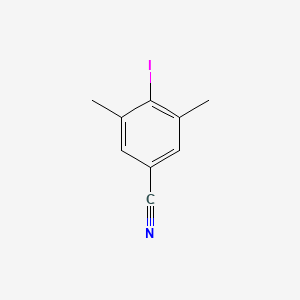
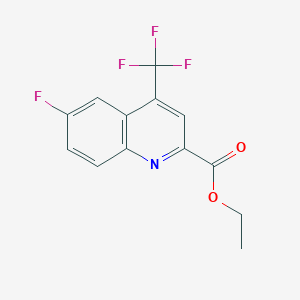
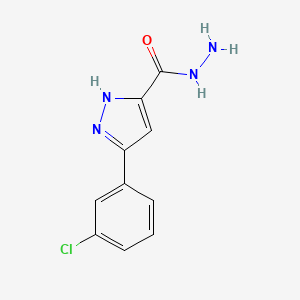
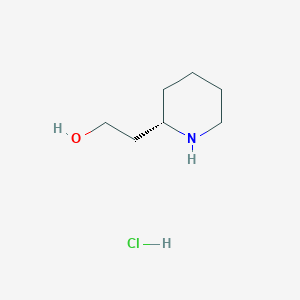
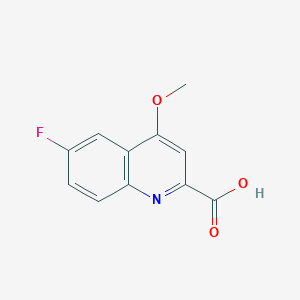
![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1396511.png)

